1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrCl |
|---|---|
Molecular Weight |
231.51 g/mol |
IUPAC Name |
1-bromo-4-(3-chloroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8BrCl/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5H,1,6H2 |
InChI Key |
LIWXIWLBGPDWSE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Bromo 4 3 Chloroprop 1 En 2 Yl Benzene
Precursor Synthesis and Advanced Functional Group Interconversion Routes
The efficient synthesis of 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene is highly dependent on the strategic preparation of key precursors and the application of selective functional group interconversions. These initial steps are critical for introducing the required bromine and chloroalkenyl functionalities onto the benzene (B151609) ring.
Bromination Strategies for Aromatic Precursors via Electrophilic Aromatic Substitution or Sandmeyer-type Reactions
The introduction of a bromine atom onto the aromatic ring is a fundamental step in the synthesis of the target molecule. Two primary strategies for this transformation are electrophilic aromatic substitution and the Sandmeyer reaction.
Electrophilic Aromatic Bromination is a common method for preparing aryl bromides. researchgate.net This reaction typically involves the treatment of an aromatic compound with a bromine source, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. researchgate.netresearchgate.net For instance, the bromination of an appropriate phenylpropene precursor would be a direct approach. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the aromatic ring.
| Reagent/Catalyst | Conditions | Substrate Type | Regioselectivity |
| Br₂/FeBr₃ | Anhydrous | Activated or deactivated arenes | Ortho, para-directing for activating groups |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or photochemically | Activated arenes, allylic/benzylic positions | Varies with conditions |
| PIDA/AlBr₃ | Room temperature, open flask | Phenols and phenol-ethers | Generally high yielding nih.gov |
The Sandmeyer Reaction provides an alternative and versatile method for introducing a bromine atom onto an aromatic ring, starting from an aromatic amine. wikipedia.orgnumberanalytics.comvedantu.combyjus.com This reaction proceeds via the formation of a diazonium salt from the amine, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. wikipedia.orglibretexts.org This method is particularly useful when direct bromination is challenging or leads to undesired isomers. The synthesis would involve the diazotization of a precursor such as 4-(3-chloroprop-1-en-2-yl)aniline, followed by treatment with cuprous bromide.
| Starting Material | Reagents | Key Intermediate | Product |
| Aromatic Amine (Ar-NH₂) | NaNO₂, HBr | Diazonium Salt (Ar-N₂⁺Br⁻) | Aryl Bromide (Ar-Br) |
| 4-(3-chloroprop-1-en-2-yl)aniline | NaNO₂, HBr, CuBr | 4-(3-chloroprop-1-en-2-yl)benzenediazonium bromide | This compound |
Chlorination and Olefination Approaches for Alkenyl Moieties, including those involving N-chlorosuccinimide
The synthesis of the 3-chloroprop-1-en-2-yl moiety can be approached through various olefination and chlorination strategies. A key reagent in this context is N-chlorosuccinimide (NCS) , which is widely used for allylic chlorination. libretexts.org This reaction proceeds via a free-radical mechanism and is particularly effective for introducing a chlorine atom at the position adjacent to a double bond. libretexts.org
A plausible synthetic route would involve the initial preparation of 1-bromo-4-(prop-1-en-2-yl)benzene. Subsequent treatment of this precursor with NCS, likely in the presence of a radical initiator such as AIBN or under photochemical conditions, would selectively chlorinate the allylic methyl group to afford the desired this compound.
| Substrate | Reagent | Conditions | Product |
| 1-Bromo-4-(prop-1-en-2-yl)benzene | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), CCl₄, reflux | This compound |
Targeted Synthesis of the this compound Skeleton
The construction of the aryl-alkenyl bond is a pivotal step in the synthesis of the target molecule. Cross-coupling reactions offer powerful and versatile methods for achieving this transformation with high stereo- and regioselectivity.
Cross-Coupling Reactions in Constructing the Aryl-Alkenyl Bond
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the construction of the this compound skeleton.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.gov This methodology is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
To synthesize this compound, a potential Suzuki-Miyaura strategy would involve the coupling of a 4-bromophenylboronic acid derivative with a suitable (3-chloroprop-1-en-2-yl) halide or triflate. Alternatively, 1,4-dibromobenzene (B42075) could be coupled with a (3-chloroprop-1-en-2-yl)boronic acid derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
| Aryl Partner | Alkenyl Partner | Catalyst/Ligand | Base |
| 4-Bromophenylboronic acid | (3-chloroprop-1-en-2-yl)halide | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ |
| 1,4-Dibromobenzene | (3-chloroprop-1-en-2-yl)boronic acid | PdCl₂(dppf) | Na₂CO₃, K₃PO₄ |
The Stille coupling reaction provides another powerful method for the formation of the aryl-alkenyl bond, utilizing a palladium catalyst to couple an organotin compound with an organic halide or triflate. vedantu.com While organotin reagents are toxic, the Stille reaction is often highly effective and tolerant of various functional groups.
A potential Stille coupling approach to this compound could involve the reaction of 1,4-dibromobenzene with an organotin reagent such as (3-chloroprop-1-en-2-yl)tributylstannane. The choice of palladium catalyst and ligands is critical for the success of the reaction.
| Aryl Halide | Organotin Reagent | Catalyst | Ligand |
| 1,4-Dibromobenzene | (3-chloroprop-1-en-2-yl)tributylstannane | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ |
| 1-Bromo-4-iodobenzene (B50087) | (3-chloroprop-1-en-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | P(o-tolyl)₃ |
Wittig and Related Olefination Reactions for Specific Alkenyl Stereoisomer Formation
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds with control over the stereochemistry of the resulting alkene. organic-chemistry.orgwikipedia.org These reactions involve the coupling of a phosphorus ylide (in the case of the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound, such as an aldehyde or ketone. libretexts.orgnrochemistry.com
For the synthesis of this compound, a plausible approach would involve the reaction of a 4-bromobenzyl-substituted phosphorus ylide or phosphonate with chloroacetone (B47974). The ylide or phosphonate can be prepared from the corresponding 4-bromobenzyl halide. lumenlearning.com
The Wittig reaction, discovered by Georg Wittig, typically involves the use of a triphenylphosphonium ylide. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nrochemistry.com
A hypothetical reaction scheme for the synthesis of this compound via a Wittig-type reaction is presented below:
Step 1: Preparation of the Phosphonium (B103445) Salt 4-Bromobenzyl bromide can be reacted with triphenylphosphine in an SN2 reaction to form 4-bromobenzyltriphenylphosphonium bromide. lumenlearning.com
Step 2: Ylide Formation and Reaction with Chloroacetone The phosphonium salt is then treated with a strong base, such as n-butyllithium, to generate the corresponding ylide. This ylide is then reacted in situ with chloroacetone to yield this compound.
| Reactant 1 | Reactant 2 | Reagents | Product | Typical Yield (%) |
|---|
| 4-Bromobenzyltriphenylphosphonium bromide | Chloroacetone | 1. Strong Base (e.g., n-BuLi) 2. THF | this compound | 60-80 |
Multi-Step Convergent and Divergent Synthesis Strategies for Complex Derivatives
For the synthesis of more complex derivatives of this compound, multi-step convergent or divergent strategies can be employed.
A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. Starting from this compound, various derivatives could be synthesized by modifying the functional groups present in the molecule. For instance, the bromine atom on the benzene ring could be replaced with other functional groups via cross-coupling reactions, or the chlorine atom on the side chain could be substituted with other nucleophiles.
Stereoselective Synthesis of this compound Stereoisomers
The double bond in this compound can exist as either the (E) or (Z) stereoisomer. The synthesis of a specific stereoisomer requires stereoselective control during the olefination reaction.
Enantioselective and Diastereoselective Control in Catalyzed Syntheses
While this compound itself is achiral, the principles of enantioselective and diastereoselective synthesis become relevant when considering the synthesis of chiral derivatives or when the reaction proceeds through chiral intermediates. In such cases, the use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the reaction.
For instance, if a prochiral ketone were used in a Wittig-type reaction, a chiral phosphine (B1218219) ligand could potentially induce enantioselectivity in the formation of the product. Diastereoselective control is crucial when creating a new stereocenter in a molecule that already contains one or more stereocenters.
Asymmetric Catalysis in this compound and Related Compound Synthesis
Asymmetric catalysis aims to produce a single enantiomer or diastereomer of a chiral product. While the target molecule is achiral, the synthesis of chiral allylic chlorides, which are structurally related, often employs asymmetric catalysis. For example, the stereospecific formation of protected allylic alcohols can be achieved through zirconium-mediated SN2' substitution of allylic chlorides. nih.gov Furthermore, the reductive cross-coupling of terminal alkynes with α-chloro boronic esters can lead to the synthesis of chiral allylic alcohols with high stereospecificity. dicp.ac.cn These methods highlight the potential for achieving high levels of stereocontrol in the synthesis of molecules with similar structural motifs to this compound.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.
Solvent-Free and Aqueous Reaction Conditions Development
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ias.ac.in To this end, the development of solvent-free and aqueous reaction conditions is highly desirable.
Aqueous Wittig Reactions: Recent research has demonstrated that the Wittig reaction can be effectively carried out in water, which is an environmentally benign solvent. acs.orgnih.gov These aqueous Wittig reactions often show accelerated reaction rates and high yields, particularly for reactions involving aromatic aldehydes and stabilized ylides. acs.org The use of water as a solvent avoids the need for flammable and often toxic organic solvents. sciepub.com A one-pot aqueous Wittig reaction can be performed by simply mixing an aldehyde, an α-bromoester, and triphenylphosphine in an aqueous solution of sodium bicarbonate. sciepub.com
| Reaction Type | Solvent | Advantages | Typical Yields (%) |
|---|---|---|---|
| Conventional Wittig | Organic (e.g., THF, DMSO) | Well-established | 60-90 |
| Aqueous Wittig | Water | Environmentally friendly, accelerated rates | 80-98 nih.gov |
Solvent-Free Synthesis: Another green approach is to conduct reactions under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical methods like ball milling. researchgate.netchemrxiv.org Solvent-free reactions can reduce waste, simplify work-up procedures, and in some cases, lead to improved reaction rates and yields. ias.ac.in For the synthesis of alkenes, direct alkylation under solvent-free and catalyst-free conditions has been reported for certain substrates. researchgate.net
The application of these green methodologies to the synthesis of this compound could significantly reduce the environmental impact of its production.
Catalyst Development for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are critically dependent on the choice of catalysts and ligands. Developments in catalysis aim to improve yields, minimize side reactions, and control stereochemistry where applicable.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of the C(sp²)-C(sp²) bond between the bromophenyl group and the propenyl unit.
Suzuki-Miyaura Coupling: A plausible Suzuki-Miyaura coupling route would involve the reaction of 4-bromophenylboronic acid with a suitable 3-chloroprop-1-en-2-yl electrophile, or conversely, the coupling of a boronic acid derivative of the propenyl group with a 1,4-dibromobenzene or 1-bromo-4-iodobenzene. The development of catalysts for Suzuki-Miyaura reactions has focused on the use of palladium complexes with bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and efficiency. For instance, catalysts like Pd(PPh₃)₄ and those derived from Pd(OAc)₂ with ligands such as SPhos or XPhos have shown high activity for the coupling of aryl halides. researchgate.net The choice of ligand can also influence selectivity, particularly in cases where multiple reactive sites are present.
Heck Reaction: The Heck reaction could be employed to couple 1-bromo-4-iodobenzene with 2-chloropropene. The regioselectivity of the Heck reaction is a critical aspect, and catalyst development has aimed to control the position of the new C-C bond. Ligand choice plays a pivotal role in determining whether the aryl group adds to the more or less substituted carbon of the alkene. chemrxiv.org For example, bidentate phosphine ligands are often used to favor the formation of the branched product. libretexts.orgnih.gov The development of phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) as ligands, has also gained attention due to their high stability and activity. organic-chemistry.org
The following table summarizes some catalyst systems applicable to these cross-coupling reactions.
| Coupling Reaction | Catalyst Precursor | Ligand | Key Advantages |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | High activity for aryl chlorides and bromides. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Commercially available and widely used. |
| Heck | Pd(OAc)₂ | P(t-Bu)₃ | Effective for electron-rich and -neutral olefins. |
| Heck | Palladacycles | Various | High stability and activity, often at low catalyst loadings. |
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:
Olefination reactions provide another avenue to the target molecule, typically by reacting 4-bromobenzaldehyde (B125591) with a suitable phosphorus ylide or phosphonate ester.
Wittig Reaction: The Wittig reaction can be used to form the double bond. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. quora.com Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org For the synthesis of this compound, a semi-stabilized ylide would be required. Catalyst development in the context of the Wittig reaction often focuses on the choice of base and additives to control stereoselectivity.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification. The HWE reaction typically shows high (E)-selectivity. rsc.orgconicet.gov.ar Catalyst development for the HWE reaction involves the use of various bases and additives to enhance reactivity and selectivity.
Allylic Chlorination:
A direct approach to the target molecule could involve the allylic chlorination of a precursor, 1-bromo-4-(prop-1-en-2-yl)benzene.
N-Chlorosuccinimide (NCS): NCS is a common reagent for allylic chlorination. organic-chemistry.org The reaction can be initiated by radical initiators or light. Catalyst development in this area has explored the use of organocatalysts, such as selenium-based catalysts, to improve the efficiency and selectivity of the chlorination with NCS. researchgate.net These catalysts can activate NCS and facilitate the chlorination under milder conditions.
Atom Economy Considerations in Optimized Synthetic Routes
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com A higher atom economy indicates a more sustainable process with less waste generation.
The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
An analysis of the potential synthetic routes to this compound reveals significant differences in their atom economy.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling generally exhibits a high atom economy, as the byproducts are typically inorganic salts and boronic acid derivatives that are often water-soluble and easily removed. jocpr.comlibretexts.org
Example Calculation (Hypothetical):
Reactants: 4-bromophenylboronic acid + 2,3-dichloropropene + Base (e.g., Na₂CO₃)
Byproducts: Boric acid derivatives, NaCl, CO₂, H₂O
The main atoms not incorporated into the final product are from the base and the leaving groups.
Heck Reaction:
The Heck reaction can also have a good atom economy, especially in its intramolecular variants or when the base is used catalytically. mdpi.com The main byproduct is the salt of the base and the eliminated hydrogen halide.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:
These olefination reactions are known for their poor atom economy.
Wittig Reaction: The major byproduct is triphenylphosphine oxide, which has a high molecular weight and is generated in stoichiometric amounts. This significantly lowers the atom economy.
HWE Reaction: While the phosphate byproduct is more easily removed than triphenylphosphine oxide, it still represents a significant portion of the reactant mass that is not incorporated into the product.
Allylic Chlorination with NCS:
The atom economy of allylic chlorination with NCS is also relatively low due to the generation of succinimide (B58015) as a stoichiometric byproduct.
The following table provides a comparative overview of the estimated atom economy for these hypothetical routes.
| Synthetic Route | Key Reactants | Major Byproducts | Estimated Atom Economy |
| Suzuki-Miyaura Coupling | Arylboronic acid, haloalkene, base | Boron-containing salts, halide salts | High |
| Heck Reaction | Aryl halide, alkene, base | Halide salts | Moderate to High |
| Wittig Reaction | Aldehyde, phosphonium ylide | Triphenylphosphine oxide | Low |
| HWE Reaction | Aldehyde, phosphonate ester | Phosphate salts | Low to Moderate |
| Allylic Chlorination | Alkene, NCS | Succinimide | Low |
Mechanistic Investigations of 1 Bromo 4 3 Chloroprop 1 En 2 Yl Benzene Reactivity
Halogen-Specific Reactivity Studies in 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene
The presence of two different halogen atoms (bromine and chlorine) at distinct carbon centers (sp²-hybridized aromatic and sp³-hybridized allylic) imparts differential reactivity to the molecule. The carbon-bromine (C-Br) bond on the aromatic ring is weaker and more polarizable than a typical carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition in metal-catalyzed reactions. Conversely, the allylic C-Cl bond is activated towards nucleophilic substitution and elimination pathways due to the stability of the potential carbocation or the conjugated transition state.
The bromine atom attached to the benzene (B151609) ring is an excellent functional group for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. mit.edu Aryl bromides are generally more reactive than aryl chlorides in the key oxidative addition step of the catalytic cycle. rsc.org This selective reactivity allows for transformations at the aromatic C-Br bond while leaving the allylic C-Cl bond intact under appropriate conditions.
The general mechanism for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond, forming an arylpalladium(II) bromide complex. This is typically the rate-determining step.
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The arylpalladium(II) complex reacts with a second reagent. In a Suzuki coupling, this involves an organoboron compound, while a Heck reaction involves coordination and insertion of an alkene.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new bond and regenerating the palladium(0) catalyst.
Due to the higher reactivity of the C-Br bond, this compound can be selectively functionalized at the aromatic ring. researchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Product Structure |
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | 4-(3-chloroprop-1-en-2-yl)-[1,1'-biphenyl] |
| Heck Coupling | Alkene (e.g., Styrene) | 1-(3-chloroprop-1-en-2-yl)-4-vinylbenzene |
| Stille Coupling | Organotin Reagent (R-SnR'₃) | 1-(3-chloroprop-1-en-2-yl)-4-arylbenzene |
| Sonogashira Coupling | Terminal Alkyne | 1-(3-chloroprop-1-en-2-yl)-4-(alkynyl)benzene |
The two halogenated carbon centers in the molecule exhibit distinct behaviors towards nucleophiles and bases.
Aromatic C-Br Bond: The sp²-hybridized carbon of the bromobenzene (B47551) moiety is generally unreactive towards nucleophilic aromatic substitution (SNA_r). This type of reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. scribd.com
Allylic C-Cl Bond: The chlorine atom is attached to an sp³-hybridized carbon that is in an allylic position. This structural feature makes it significantly more reactive towards both nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the nucleophile/base, solvent polarity, and temperature. quora.comlibretexts.org
S_N2 Pathway: Strong, non-bulky nucleophiles favor a direct displacement of the chloride ion.
S_N1 Pathway: In polar, protic solvents, the chloride can depart to form a resonance-stabilized allylic carbocation, which is then attacked by a nucleophile.
E2 Pathway: Strong, sterically hindered bases will preferentially abstract a proton from a carbon adjacent to the C-Cl bond, leading to the formation of a conjugated diene system in a concerted step. masterorganicchemistry.com
Table 2: Competing Substitution and Elimination Reactions at the Allylic Chloride
| Reagent/Condition | Predominant Pathway | Potential Product |
| NaOH (aq), low temp. | S_N2 | 3-(4-bromophenyl)but-3-en-1-ol |
| NaCN in DMSO | S_N2 | 4-(4-bromophenyl)pent-4-enenitrile |
| H₂O, heat | S_N1 | 3-(4-bromophenyl)but-3-en-1-ol |
| Potassium tert-butoxide (t-BuOK) | E2 | 1-Bromo-4-(buta-1,3-dien-2-yl)benzene |
The carbon-halogen bonds can undergo homolytic cleavage under specific conditions to generate radical intermediates. The C-Br bond is weaker than the C-Cl bond, making the formation of an aryl radical more favorable. Such reactions can be initiated by UV light, radical initiators (like AIBN), or electron-transfer processes. frontiersin.orgacs.org Once formed, the aryl radical can participate in various chain reactions, including addition to double bonds or hydrogen atom abstraction. While less common, the alkenyl chloride could also participate in radical chemistry, but conditions would typically favor reaction at the more labile C-Br bond.
Reactivity of the Propenyl Moiety in this compound
The propenyl group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles.
The double bond in the propenyl side chain readily undergoes electrophilic addition reactions. wikipedia.org In the case of an unsymmetrical reagent like a hydrogen halide (HX), the regioselectivity of the addition is governed by Markovnikov's rule. libretexts.org This rule states that the proton will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In this molecule, the addition of a proton to the terminal CH₂ group generates a tertiary, benzylic carbocation, which is highly stabilized by both hyperconjugation and resonance with the aromatic ring. libretexts.org The subsequent attack by the nucleophile (X⁻) at this carbocation center yields the final product.
Table 3: Electrophilic Addition Reactions to the Propenyl Group
| Reagent | Intermediate Carbocation | Major Product |
| HBr | Tertiary, benzylic carbocation | 1-Bromo-4-(2-bromo-3-chloropropan-2-yl)benzene |
| H₂O / H₂SO₄ (Hydration) | Tertiary, benzylic carbocation | 2-(4-bromophenyl)-1-chloropropan-2-ol |
| Br₂ in CCl₄ | Cyclic bromonium ion | 1-Bromo-4-(1,2-dibromo-3-chloropropan-2-yl)benzene |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org The propenyl group in this compound acts as a dienophile (a 2π-electron system) and can react with a conjugated diene (a 4π-electron system) to form a six-membered ring. libretexts.org The reactivity of the dienophile can be influenced by the electronic nature of its substituents.
Another important class of pericyclic reactions is the 1,3-dipolar cycloaddition. youtube.com In this reaction, a 1,3-dipole (a molecule with four π-electrons over three atoms) reacts with the double bond (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org
While the molecule itself is a dienophile, it could be transformed via an elimination reaction (as described in 3.1.2) into 1-Bromo-4-(buta-1,3-dien-2-yl)benzene. This resulting conjugated diene could then participate as the 4π-electron component in a Diels-Alder reaction with a different dienophile.
Controlled Polymerization Mechanisms of the Alkenyl Group
The alkenyl group in this compound, specifically a 2-substituted prop-1-ene (B156429) moiety, presents potential for polymerization. Controlled polymerization, aiming for polymers with specific molecular weights and low dispersity, could theoretically proceed through several mechanisms, although experimental data for this specific monomer is not extensively available in the literature. The presence of both a halogen on the vinyl group (chlorine) and a bulky aromatic substituent significantly influences the choice and feasibility of the polymerization method.
Potential controlled polymerization pathways include:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method for controlled radical polymerization. A suitable RAFT agent would be required to mediate the polymerization of the vinyl group. The reactivity of the monomer would need to be compatible with the chosen RAFT agent.
Cationic Polymerization: The presence of the electron-donating bromo-substituted phenyl group could stabilize a potential cationic intermediate formed at the double bond, suggesting that cationic polymerization might be a possibility. However, the chlorine atom's electron-withdrawing nature could destabilize the cation, making this pathway less favorable.
The feasibility of these methods would be highly dependent on the specific reaction conditions, including the choice of initiator, catalyst, solvent, and temperature.
Table 1: Hypothetical Parameters for Controlled Polymerization of this compound
| Polymerization Method | Initiator/Catalyst System (Example) | Potential Molecular Weight ( g/mol ) | Dispersity (Đ) |
| ATRP | Ethyl α-bromoisobutyrate / CuBr/PMDETA | 10,000 - 50,000 | 1.1 - 1.4 |
| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) / AIBN | 5,000 - 100,000 | 1.1 - 1.3 |
| Cationic | TiCl₄ / H₂O | 1,000 - 20,000 | > 1.5 |
Note: The data in this table is illustrative and based on typical values for controlled polymerizations of structurally similar monomers. Actual experimental results may vary.
Interplay of Substituents on Reaction Pathways
The reactivity of this compound is dictated by the electronic effects of its halogen substituents on both the aromatic ring and the alkenyl group.
On the Aromatic Ring:
The bromine atom attached to the benzene ring exhibits a dual electronic effect:
Inductive Effect (-I): Being more electronegative than carbon, bromine withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution.
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
On the Alkenyl Group:
The chlorine atom on the prop-1-en-2-yl group primarily exerts a strong electron-withdrawing inductive effect (-I). This has several consequences for the reactivity of the double bond:
Electrophilic Addition: The electron-withdrawing nature of the chlorine atom reduces the electron density of the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to an unsubstituted alkene. libretexts.orglibretexts.orgsavemyexams.com
Nucleophilic Attack: The polarization of the C-Cl bond makes the carbon atom attached to the chlorine susceptible to nucleophilic attack, potentially leading to substitution reactions.
Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in determining the selectivity of reactions involving this compound.
Aromatic Ring Reactivity:
The chloroallyl group is a relatively bulky substituent. This bulkiness can sterically hinder the approach of reactants to the positions ortho to this group on the aromatic ring. Consequently, in electrophilic aromatic substitution reactions, substitution is more likely to occur at the positions ortho to the less bulky bromine atom.
Alkenyl Group Reactivity:
The 4-bromophenyl group is a large substituent on the double bond. This can influence the stereoselectivity of addition reactions to the alkene. The bulky aromatic group may preferentially block one face of the double bond, leading to the preferential formation of one stereoisomer over another. For example, in reactions such as epoxidation or hydrogenation, the reagent may approach from the less hindered face of the molecule. researchgate.net
Conformational Effects:
The molecule can adopt different conformations due to rotation around the single bond connecting the aromatic ring and the alkenyl group. The preferred conformation will likely be one that minimizes steric repulsion between the substituents on the ring and the double bond. This preferred conformation can influence the accessibility of the reactive sites and thus the selectivity of certain reactions.
Reaction Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric factors discussed previously. While specific experimental data for this compound is scarce, general principles can be applied.
Reaction Kinetics:
Electrophilic Aromatic Substitution: The deactivating nature of the bromine atom suggests that the rate of electrophilic aromatic substitution on the benzene ring will be slower than that of unsubstituted benzene. msu.edu
Electrophilic Addition to the Alkene: The electron-withdrawing chlorine atom on the double bond will decrease the rate of electrophilic addition compared to a more electron-rich alkene. The reaction rate increases with the stability of the carbocation intermediate formed during the reaction. lumenlearning.com
Nucleophilic Substitution at the Allylic Position: The presence of the double bond can facilitate nucleophilic substitution of the chlorine atom via an SN2' mechanism, where the nucleophile attacks the double bond, leading to a rearranged product. The rate of this reaction would depend on the nucleophile, solvent, and temperature.
Table 2: Estimated Relative Reaction Rates for Transformations of this compound
| Reaction Type | Substrate | Relative Rate (Benzene/Propene = 1) |
| Electrophilic Aromatic Substitution (Nitration) | This compound | < 1 |
| Electrophilic Addition (HBr) | This compound | < 1 |
| Nucleophilic Substitution (SN2 with I⁻) | This compound | > 1 (compared to 1-chloropropane) |
Note: This table provides a qualitative comparison of reaction rates based on established chemical principles. Actual quantitative data would require experimental determination.
Thermodynamics:
The thermodynamic stability of this compound and its reaction products is a key factor in determining the position of chemical equilibria.
Aromaticity: The presence of the benzene ring imparts significant thermodynamic stability to the molecule due to its aromatic character. Reactions that disrupt this aromaticity will be thermodynamically unfavorable.
Addition vs. Substitution on the Ring: Electrophilic addition to the aromatic ring is thermodynamically disfavored because it would lead to a loss of aromaticity. Electrophilic substitution, which preserves the aromatic ring, is the favored pathway. libretexts.org
Reactions of the Alkene: Addition reactions to the double bond are generally exothermic as a pi bond and a sigma bond are converted into two stronger sigma bonds. nist.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 3 Chloroprop 1 En 2 Yl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene, a combination of one-dimensional and advanced two-dimensional (2D) techniques is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To fully elucidate the intricate structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the ¹H-¹H COSY spectrum would be expected to show correlations between the two ortho-protons and the two meta-protons on the p-substituted benzene (B151609) ring, appearing as an AA'BB' system. It would also reveal any potential long-range couplings involving the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals. For the target molecule, HSQC would show cross-peaks connecting the aromatic protons to their corresponding carbons, the two vinylic protons to the same vinylic carbon (C1'), and the two protons of the chloromethyl group to their carbon (C3').
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:
Correlations from the chloromethyl protons (H-3') to the vinylic carbons (C-1' and C-2').
Correlations from the vinylic protons (H-1') to the aromatic quaternary carbon (C-4) and the vinylic quaternary carbon (C-2').
Correlations from the aromatic protons ortho to the substituent (H-3/H-5) to the key quaternary carbon C-4, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the protons of the chloromethyl group (H-3') and the vinylic protons (H-1'), as well as between the vinylic protons and the ortho-protons of the benzene ring (H-3/H-5).
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. rsc.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
| C-1 | - | ~122 | - |
| C-2 / C-6 | ~7.50 (d) | ~132 | C-4, C-1' |
| C-3 / C-5 | ~7.35 (d) | ~128 | C-1, C-4 |
| C-4 | - | ~140 | - |
| C-1' | ~5.6 (s), ~5.5 (s) | ~118 | C-2', C-4, C-3' |
| C-2' | - | ~143 | - |
| C-3' | ~4.4 (s) | ~45 | C-1', C-2' |
Solid-State NMR Applications for Polymorphic Forms or Host-Guest Systems
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure of materials in the solid phase. nih.gov For this compound, ssNMR could be particularly useful for studying polymorphism—the ability of the compound to exist in different crystalline forms. Different polymorphs can have distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions.
Furthermore, ssNMR is highly sensitive to the local environment of quadrupolar nuclei like bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). wiley.comresearchgate.net By analyzing the quadrupolar coupling constants and chemical shift tensors of these halogen nuclei, one could probe intermolecular interactions such as halogen bonding in the solid state. nih.gov This technique is advantageous as it does not require single crystals and avoids complications from solvent interactions. nih.gov
Dynamic NMR for Conformational Studies and Barrier Determination
The bond connecting the aromatic ring to the vinylic group (C4-C2') is subject to restricted rotation. Dynamic NMR (DNMR) is a technique used to study the kinetics of processes that interchange the magnetic environments of nuclei, such as conformational changes. unibas.it
For this compound, rotation around the C4-C2' bond may be slow enough at low temperatures to be observed on the NMR timescale. At room temperature, this rotation is likely fast, rendering the two ortho-protons (H-2/H-6) and the two meta-protons (H-3/H-5) chemically equivalent. However, upon cooling, if the rotation slows sufficiently, these protons could become inequivalent, leading to a broadening and eventual splitting of their respective signals. By analyzing the line shapes of these signals at various temperatures, it is possible to determine the rate of rotation and calculate the Gibbs free energy of activation (ΔG‡) for this conformational process, providing valuable data on the rotational energy barrier. nih.govauremn.org.br
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. ulethbridge.ca
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would confirm its molecular formula as C₉H₇BrCl.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of bromine and chlorine isotopes. libretexts.org Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺).
The table below outlines the expected isotopic distribution for the molecular ion of C₉H₇BrCl.
| Ion | Contributing Isotopes | Calculated Exact Mass (Da) | Expected Relative Abundance (%) |
| [M]⁺ | ⁷⁹Br, ³⁵Cl | 247.9498 | 100.0 |
| [M+2]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 249.9478 | 77.3 |
| [M+4]⁺ | ⁸¹Br, ³⁷Cl | 251.9448 | 24.8 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This technique provides detailed information about the fragmentation pathways, which helps to confirm the structure of the molecule. nih.gov
For this compound, several characteristic fragmentation pathways can be predicted under electron ionization (EI). The presence of two different halogens and a flexible side chain offers multiple routes for fragmentation.
Key predicted fragmentation pathways include:
Loss of a chlorine radical: The C-Cl bond in the chloromethyl group is relatively weak and can cleave to form a stable [M - Cl]⁺ ion.
Loss of a bromine radical: Cleavage of the C-Br bond on the aromatic ring would result in an [M - Br]⁺ ion.
Loss of the chloromethyl radical: Cleavage of the C2'-C3' bond would lead to the loss of a ·CH₂Cl radical, forming an ion corresponding to 4-bromostyrene.
Benzylic/Tropylium (B1234903) Rearrangements: Aromatic fragments often rearrange to form highly stable ions like the tropylium cation or substituted analogues. chegg.com
The following table summarizes the likely major fragment ions observable in the mass spectrum.
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Structure / Identity |
| 248 | Molecular Ion [C₉H₇⁷⁹Br³⁵Cl]⁺ |
| 213 | [M - Cl]⁺ |
| 169 | [M - Br]⁺ |
| 199 | [M - CH₂Cl]⁺ |
| 119 | [M - Br - Cl]⁺ (C₉H₇⁺) |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
This detailed spectroscopic analysis, combining advanced NMR and MS techniques, provides a robust framework for the complete structural characterization and understanding of the chemical properties of this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational and Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method provides an additional dimension of separation to conventional mass spectrometry, enabling the differentiation of isomers and conformers that would be indistinguishable by their mass-to-charge ratio alone. nih.gov For a molecule like this compound, with its rotatable bonds and potential for geometric isomerism, IMS-MS offers a unique capability to probe its three-dimensional structure in the gas phase.
The separation in ion mobility is based on the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. Ions with a larger, more extended conformation will experience more collisions with the drift gas and thus have a longer drift time compared to more compact conformers. nih.gov This allows for the separation of different spatial arrangements of the 3-chloroprop-1-en-2-yl group relative to the bromobenzene (B47551) ring.
In the context of halogenated aromatic compounds, IMS has been shown to be a sensitive detection method. nih.gov The structural features of the molecule, such as the nature and position of substituents, can influence the ion mobility. nih.gov For this compound, different rotational conformers would present distinct collision cross-sections (CCS), which is a measure of the ion's size and shape. These differences in CCS would result in separable peaks in the ion mobility spectrum, allowing for their individual characterization.
Furthermore, IMS-MS is invaluable for distinguishing between structural isomers. Should derivatives of the parent compound be synthesized, such as those with altered substitution patterns on the benzene ring or different arrangements of the chloro and bromo substituents, IMS-MS could resolve these isomers even if they possess identical mass-to-charge ratios. The technique's ability to separate ions based on their structural differences makes it a crucial tool for detailed molecular characterization.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry
Interpretation of Characteristic Vibrational Modes for Structural Assignment
The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands that can be assigned to specific functional groups and molecular motions. By comparing the experimental spectrum with data from similar compounds, a detailed structural assignment can be made. researchgate.net
The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibration of the alkene group is expected to appear around 1640-1680 cm⁻¹. The benzene ring itself has several characteristic stretching vibrations, usually found in the 1600-1450 cm⁻¹ range. uwosh.edu
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Alkene C=C Stretch | 1680 - 1640 | Propene Group |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |
| C-Br Stretch | 700 - 500 | Bromobenzene Moiety |
| C-Cl Stretch | 800 - 600 | Chloropropene Moiety |
| Para-disubstituted C-H Bend (out-of-plane) | 860 - 800 | Benzene Ring |
Resonant Raman Spectroscopy for Electronic Structure Probing
Resonance Raman spectroscopy is a powerful technique that can provide detailed information about the electronic structure of a molecule. edinst.com This method involves choosing a laser excitation wavelength that coincides with an electronic absorption band of the molecule. spectroscopyonline.com Under these resonant conditions, the intensities of certain Raman-active vibrational modes can be enhanced by factors of 10² to 10⁶. edinst.com
For this compound, the chromophore responsible for UV-visible absorption is the substituted styrene (B11656) system, which involves the π-electrons of the benzene ring and the adjacent double bond. spectroscopyonline.com By tuning the laser excitation wavelength to match the π to π* electronic transition of this conjugated system, a resonance Raman spectrum can be obtained. spectroscopyonline.com
The vibrational modes that are enhanced in the resonance Raman spectrum are typically those that are coupled to the electronic transition. spectroscopyonline.com This selective enhancement provides valuable insights into the nature of the excited electronic state and how the molecular geometry changes upon electronic excitation. For instance, stretching vibrations of the C=C double bond and the aromatic ring are expected to be strongly enhanced, as these bonds are directly involved in the π-conjugated system. spectroscopyonline.com The analysis of the intensities of these enhanced modes as a function of the excitation wavelength can be used to map out the potential energy surface of the excited state and provide a deeper understanding of the molecule's electronic properties.
X-ray Crystallography and Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Single crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.edu This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. carleton.edu By analyzing the positions and intensities of the diffracted X-rays, a complete three-dimensional model of the molecule can be constructed. mdpi.com
Furthermore, for chiral derivatives, single crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. acs.org This is a crucial piece of information for understanding the biological activity and chemical properties of enantiomerically pure compounds. The data obtained from single crystal X-ray diffraction are essential for validating computational models and for understanding structure-property relationships. mdpi.com
| Parameter | Description | Expected Value (Å or °) |
|---|---|---|
| C-Br Bond Length | Distance between the bromine atom and the attached carbon of the benzene ring. | ~1.90 |
| C-Cl Bond Length | Distance between the chlorine atom and the attached carbon of the propene chain. | ~1.78 |
| Aromatic C-C Bond Length | Average distance between adjacent carbon atoms in the benzene ring. | ~1.39 |
| Alkene C=C Bond Length | Distance between the two sp² hybridized carbons of the propene chain. | ~1.34 |
| C-C-C Bond Angle | Angle within the propene chain. | ~120 |
| Dihedral Angle | Torsion angle between the plane of the benzene ring and the plane of the C=C double bond. | Variable, depends on crystal packing |
Theoretical and Computational Chemistry Studies of 1 Bromo 4 3 Chloroprop 1 En 2 Yl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods would be invaluable in characterizing 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene.
Density Functional Theory (DFT) for Ground State Properties and Electronic Distribution
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A DFT study of this compound would typically involve the selection of an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.
Such calculations would yield crucial information about the molecule's ground state properties. This includes the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is adept at mapping the electronic distribution, allowing for the calculation of molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), the electrostatic potential surface, and atomic charges. This data is instrumental in predicting the molecule's reactivity, stability, and spectroscopic signatures (e.g., IR and NMR spectra).
Ab Initio Methods for High-Accuracy Predictions of Molecular Parameters
For situations demanding higher accuracy, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameterization, would be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive than DFT, provide benchmark-quality data for molecular parameters.
Applying these methods to this compound would refine the geometric and electronic parameters obtained from DFT. They are particularly useful for calculating precise interaction energies, electron correlation effects, and excited state properties, providing a deeper understanding of the molecule's fundamental quantum mechanical nature.
Conformation Analysis and Potential Energy Surfaces of Rotational Isomers
The presence of single bonds in the propenyl side chain of this compound allows for the existence of different rotational isomers (conformers). A thorough computational study would involve a systematic scan of the potential energy surface (PES) by rotating key dihedral angles.
This analysis, typically performed using either DFT or ab initio methods, would identify the lowest energy conformers and the energy barriers separating them. The results would be crucial for understanding the molecule's flexibility and the relative populations of its different shapes at various temperatures, which in turn influences its chemical and physical behavior.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a system containing many molecules over time.
Classical MD for Solvation Effects and Crystal Packing Simulations
Classical MD simulations, which use empirical force fields to describe the interactions between atoms, would be the method of choice to study the behavior of this compound in a condensed phase.
To investigate solvation effects, the molecule would be simulated in a box of explicit solvent molecules (e.g., water, ethanol). This would reveal how the solvent structure is perturbed by the solute and provide information on solvation free energies and diffusion coefficients.
Furthermore, classical MD is a powerful tool for simulating crystal packing. By starting from a predicted or experimentally determined unit cell, MD simulations can explore the stability of the crystal lattice and the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which govern the solid-state structure.
Ab Initio MD for Reactive Pathways and Transient Species
For processes involving the breaking and forming of chemical bonds, such as chemical reactions or the study of short-lived transient species, Ab Initio Molecular Dynamics (AIMD) would be necessary. In AIMD, the forces between atoms are calculated "on-the-fly" using quantum chemical methods (usually DFT).
An AIMD simulation of this compound could be used to explore its reactivity, for example, by simulating its behavior at high temperatures or in the presence of a reactant. This would allow for the direct observation of reaction mechanisms and the characterization of unstable intermediates and transition states, providing a level of detail unattainable with classical MD.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Detailed computational predictions for the spectroscopic properties of this compound are not available in published literature. While computational methods such as Density Functional Theory (DFT) are routinely used to predict such properties for various molecules, specific calculations for this compound have not been reported. researchgate.netnih.gov
No studies reporting the use of methods like the Gauge-Invariant Atomic Orbital (GIAO) to calculate the 1H and 13C NMR chemical shifts for this compound could be identified. nih.gov
There are no available reports on the theoretical vibrational frequencies, infrared (IR) intensities, or Raman activities for this compound. Such analyses, typically performed using ab initio Hartree-Fock (HF) or DFT methods, have been conducted on simpler, related structures like 1-bromo-4-chlorobenzene, but not on the title compound. researchgate.net
No literature could be found that discusses the prediction of electronic absorption spectra for this compound using Time-Dependent Density Functional Theory (TD-DFT) or other computational methods. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational studies aimed at elucidating the reaction mechanisms involving this compound appear to be absent from the scientific literature. While computational chemistry is a powerful tool for investigating reaction pathways for compounds such as halogenated propenes, this specific molecule has not been the subject of such a study. nih.govnih.gov
No research detailing the localization of transition states or the performance of Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound has been published.
There is no available data on the calculated activation energies or reaction path analyses for any chemical transformations of this compound.
Catalyst Design and Optimization via Computational Modeling
While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of catalyst design and optimization through computational modeling are well-established and directly applicable. The chemical structure of this compound, featuring an aryl bromide and a vinyl chloride moiety, makes it a candidate for various palladium-catalyzed cross-coupling reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of such reactions and for the rational design of more efficient catalysts. iciq.orgnih.gov
The insights gained from computational modeling are crucial for expanding the application of these reactions to new substrates and for refining their selectivity. iciq.org For complex catalytic cycles, where short-lived intermediates are difficult to detect experimentally, computational chemistry provides a powerful lens to understand the intricate reaction pathways. iciq.orgnih.govresearchgate.net
General Principles of Computational Catalyst Design
Computational modeling in the context of catalyst design for molecules like this compound generally focuses on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. iciq.orgnobelprize.org The catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov DFT calculations are employed to map the potential energy surface of the entire catalytic cycle, identifying the structures of intermediates and the transition states that connect them. researchgate.netacs.org This allows for the determination of reaction kinetics and thermodynamics, providing a deeper understanding of the catalyst's behavior.
Application to this compound
For a molecule like this compound, a primary focus of computational studies would be to understand the chemoselectivity of the catalyst. The presence of two different carbon-halogen bonds (C-Br and C-Cl) presents a challenge for selective reactions. Computational modeling can predict which bond is more likely to undergo oxidative addition with a given palladium catalyst. Generally, the C-Br bond is more reactive than the C-Cl bond, and DFT calculations can quantify this difference in reactivity by calculating the activation energy barriers for the oxidative addition at each site.
Ligand Effects in Catalyst Performance
The choice of ligand in a palladium catalyst is critical for its activity, stability, and selectivity. Computational studies play a key role in understanding and predicting the influence of different ligands. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu families, has been shown to be highly effective in cross-coupling reactions. nih.gov DFT calculations can model the steric and electronic effects of these ligands on the different steps of the catalytic cycle. nih.gov By calculating the energy barriers for key steps like oxidative addition and reductive elimination with different ligands, computational chemists can screen potential ligands and identify promising candidates for experimental validation. researchgate.net
For example, a computational study might compare the performance of a catalyst with a monodentate phosphine ligand versus one with a bidentate N-heterocyclic carbene (NHC) ligand. The results could be presented in a table comparing the calculated activation energies for the rate-determining step.
| Ligand Type | Catalyst System | Calculated Activation Energy for Oxidative Addition (kcal/mol) | Predicted Reaction Rate |
| Monodentate Phosphine | Pd(PPh₃)₄ | 25 | Moderate |
| Bidentate NHC | Pd(IPr)(OAc)₂ | 18 | High |
Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.
Mechanistic Insights and Reaction Optimization
Computational studies provide detailed mechanistic insights that are crucial for reaction optimization. researchgate.net For instance, in the Suzuki-Miyaura reaction, the role of the base is critical, and DFT calculations have been instrumental in elucidating its function in the transmetalation step. iciq.org By understanding the precise mechanism, reaction conditions such as the choice of base, solvent, and temperature can be optimized to improve yields and reduce side reactions. nih.gov
In the context of the Heck reaction, computational modeling can help in understanding the regioselectivity of the olefin insertion step. mdpi.com For a substrate like this compound, this would be crucial for controlling the structure of the final product.
The table below illustrates how computational data could guide the optimization of a hypothetical Suzuki-Miyaura coupling reaction with this compound.
| Parameter | Condition A | Condition B | Computational Insight | Optimized Condition |
| Ligand | PPh₃ | XPhos | XPhos lowers the barrier for oxidative addition. nih.gov | XPhos |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ facilitates the boronate formation for transmetalation. nih.gov | K₃PO₄ |
| Solvent | Toluene | Dioxane/Water | A polar aprotic solvent with water can accelerate the reaction. | Dioxane/Water |
Note: This table provides a hypothetical example of how computational findings can inform experimental design.
Applications and Derivatization of 1 Bromo 4 3 Chloroprop 1 En 2 Yl Benzene in Advanced Organic Synthesis
A Gateway to Heterocyclic Scaffolds
The strategic placement of reactive functional groups in 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of both an aryl bromide and an allylic chloride allows for selective and sequential reactions to build intricate ring systems.
Crafting Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry and drug discovery, as these motifs are prevalent in numerous biologically active molecules. nih.govmdpi.comclockss.org this compound serves as a key precursor for various nitrogenous heterocycles through reactions that exploit its dual reactivity. For instance, the allylic chloride can readily undergo nucleophilic substitution with primary amines or other nitrogen nucleophiles to form an intermediate that can then be subjected to intramolecular cyclization.
Furthermore, the bromo-substituted benzene (B151609) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a nitrogen-based functional group, which can then participate in cyclization reactions with the side chain. The interplay between the reactivity of the aryl bromide and the chloropropenyl group enables the regioselective construction of complex nitrogen heterocycles.
| Heterocycle Class | Synthetic Strategy | Key Reaction Type |
| Quinolines | Sequential amination and intramolecular cyclization | Buchwald-Hartwig amination, Friedel-Crafts alkylation |
| Indoles | Cyclization following nucleophilic substitution | Nucleophilic substitution, Fischer indole (B1671886) synthesis |
| Benzodiazepines | Multi-step synthesis involving amination and ring closure | Nucleophilic substitution, condensation |
Forging Oxygen and Sulfur-Containing Heterocycles
Beyond nitrogenous compounds, this compound is a valuable precursor for the synthesis of oxygen and sulfur-containing heterocycles. researchgate.netnih.govarkat-usa.org These classes of compounds are also of significant interest due to their diverse biological activities and applications in materials science.
The synthesis of oxygen-containing heterocycles, such as benzofurans and chromenes, can be achieved through strategies involving intramolecular O-arylation or etherification reactions. researchgate.net The hydroxyl group, introduced via nucleophilic substitution of the allylic chloride or through a separate precursor, can react with the aryl bromide under palladium or copper catalysis to form the desired heterocyclic ring.
Similarly, the synthesis of sulfur-containing heterocycles like benzothiophenes and thiazoles can be accomplished by utilizing sulfur-based nucleophiles. organic-chemistry.orgnih.govnih.gov Thiolation of the aryl bromide followed by intramolecular cyclization with the side chain, or direct reaction of a sulfur nucleophile with the allylic chloride, provides access to a range of sulfur-containing ring systems.
| Heterocycle Class | Synthetic Strategy | Key Reaction Type |
| Benzofurans | Intramolecular O-arylation | Ullmann condensation, Buchwald-Hartwig etherification |
| Chromenes | Cyclization via Claisen rearrangement and subsequent reactions | Claisen rearrangement, intramolecular cyclization |
| Benzothiophenes | Thiolation followed by intramolecular cyclization | Nucleophilic aromatic substitution, intramolecular Heck reaction |
A Precursor for Innovations in Materials Chemistry
The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced materials with tailored properties. Its ability to be incorporated into larger molecular frameworks opens up avenues for creating novel polymers, ligands, and supramolecular assemblies.
A Monomer for Optoelectronic Polymers
The demand for new organic materials with specific optical and electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ever-growing. The structure of this compound, featuring a conjugated system that can be extended through polymerization, makes it a promising monomer.
The bromo- and chloro- functionalities allow for its participation in various polymerization reactions, including Suzuki, Stille, and Heck cross-coupling reactions. Polymerization can lead to the formation of conjugated polymers with tunable band gaps and charge transport properties. The presence of the halogen atoms also provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.
A Ligand Precursor in Coordination Chemistry and Catalysis
The development of novel ligands is crucial for advancing the field of coordination chemistry and catalysis. The functional groups present in this compound can be elaborated to create sophisticated ligand architectures. For example, the aryl bromide can be converted to a phosphine (B1218219), pyridine, or other coordinating group through established synthetic methodologies.
These tailored ligands can then be used to form coordination complexes with various transition metals. The resulting metal complexes can be investigated for their catalytic activity in a wide range of organic transformations, potentially leading to the discovery of more efficient and selective catalysts.
A Building Block for Supramolecular Assemblies and Frameworks
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the creation of complex and functional architectures. This compound can serve as a versatile building block for the construction of supramolecular assemblies and porous frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
The ability to introduce various functional groups through the reactive handles of the molecule allows for the design of building blocks with specific recognition motifs and geometries. These building blocks can then self-assemble into well-defined supramolecular structures with potential applications in gas storage, separation, and sensing.
Intermediate in the Synthesis of Complex Natural Products and Analogues
While specific total syntheses employing this compound are not extensively documented in the literature, its structural motifs are present in various bioactive molecules. The strategic value of this compound can be illustrated through hypothetical, yet chemically sound, applications in the synthesis of complex targets.
Retrosynthetic analysis is a powerful method for planning the synthesis of complex molecules by deconstructing them into simpler, commercially available, or easily synthesized precursors. nih.govrsc.org The structure of this compound makes it an ideal starting point for a variety of complex targets.
Consider a hypothetical target molecule, such as a substituted benzofuran (B130515) derivative embedded within a larger polycyclic system. A retrosynthetic disconnection could involve a palladium-catalyzed intramolecular Heck reaction. In this scenario, the 4-bromophenyl group serves as the aryl halide component, and the alkenyl moiety acts as the tethered olefin. The allylic chloride provides a handle for introducing a nucleophile that contains the necessary components for the subsequent cyclization precursor.
This strategic disconnection highlights the utility of the title compound:
Convergent Synthesis: It allows for the convergence of two distinct molecular fragments—one attached via the bromine and another via the chlorine—onto a central scaffold.
Functionality Scaffolding: The compound acts as a scaffold, holding key functionalities in a specific spatial arrangement, primed for intramolecular reactions.
Controlled Elaboration: The differential reactivity of the C(sp²)-Br bond (favoring cross-coupling) and the C(sp³)-Cl bond (favoring nucleophilic substitution) allows for a controlled, stepwise elaboration of the molecule, avoiding protecting group manipulations.
Many natural products owe their biological activity to precise stereochemistry. Allylic alcohols and halides are privileged motifs in natural product synthesis, and developing methods for their stereoselective formation is a key goal. nih.govnih.govresearchgate.net The alkenyl and allylic chloride moieties of this compound are prime targets for introducing stereocenters.
In a hypothetical synthetic pathway towards a chiral natural product, the following stereoselective transformations could be envisioned:
Asymmetric Dihydroxylation: The 1,1-disubstituted alkene can undergo Sharpless Asymmetric Dihydroxylation to install two adjacent chiral hydroxyl groups. This transformation would yield a chiral diol, which could be a key intermediate. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) would determine the absolute stereochemistry of the product.
Asymmetric Epoxidation: While challenging for unfunctionalized alkenes, substrate-directed epoxidation could be achieved after converting the allylic chloride to an allylic alcohol. A subsequent Sharpless Asymmetric Epoxidation would install a chiral epoxide, a versatile intermediate for further transformations.
Stereospecific Nucleophilic Substitution: The allylic chloride can undergo S_N2' reactions, where a nucleophile attacks the double bond, leading to the displacement of the chloride with a double bond migration and the formation of a new stereocenter. The stereochemical outcome would be dependent on the geometry of the substrate and the nature of the incoming nucleophile. nih.gov
These transformations underscore the potential of this compound as a prochiral building block for the enantioselective synthesis of complex molecules.
Selective Functionalization via Cross-Coupling and Other Transformation Reactions
The distinct reactivity of the three functional groups in this compound allows for highly selective modifications. The aryl bromide is ideal for palladium-catalyzed cross-coupling reactions, the allylic chloride is susceptible to nucleophilic substitution, and the alkene can undergo various addition reactions.
The carbon-bromine bond on the aromatic ring is the most versatile site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The C(sp²)-Br bond is significantly more reactive in oxidative addition to Pd(0) catalysts than the C(sp³)-Cl bond, ensuring high chemoselectivity. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the aromatic ring and a wide range of organoboron reagents (boronic acids or esters). This is one of the most widely used methods for constructing biaryl structures or attaching alkyl and vinyl groups. researchgate.netnih.govresearchgate.net
Heck-Mizoroki Reaction: The aryl bromide can be coupled with alkenes in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming substituted alkenes and is highly stereoselective, typically affording the E-isomer. mdpi.comorganic-chemistry.orgacs.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. The reaction is typically co-catalyzed by palladium and copper(I) and proceeds under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com
Below is a table summarizing typical conditions for these selective cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck-Mizoroki | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, Pd/P(t-Bu)₃ | Et₃N, K₂CO₃, Cy₂NMe | DMF, Acetonitrile, Water |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |
The chlorine atom is positioned on an allylic carbon, making it significantly more susceptible to nucleophilic substitution (S_N2) than the aryl bromide. This difference in reactivity allows for the selective functionalization of the side chain without disturbing the aromatic ring. A wide array of nucleophiles can be used to displace the chloride, introducing diverse functionalities.
Key transformations include:
Formation of Allylic Alcohols: Reaction with hydroxide (B78521) (e.g., NaOH) or water under appropriate conditions yields the corresponding allylic alcohol.
Formation of Allylic Ethers: Alkoxides (RO⁻) react to form allylic ethers.
Formation of Allylic Amines: Ammonia or primary/secondary amines can displace the chloride to produce allylic amines.
Formation of Allylic Azides/Nitriles: Using sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN) provides access to allylic azides and nitriles, respectively, which are versatile precursors for other functional groups.
The table below outlines potential selective substitutions at the allylic chloride position.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | NaOH, KOH | Allylic Alcohol |
| Alkoxide | NaOR, KOR | Allylic Ether |
| Cyanide | NaCN, KCN | Allylic Nitrile |
| Azide | NaN₃ | Allylic Azide |
| Amine | RNH₂, R₂NH | Allylic Amine |
The 1,1-disubstituted double bond is the third reactive site and can undergo a variety of addition reactions. Care must be taken to ensure chemoselectivity, particularly to avoid reduction of the C-Br or C-Cl bonds during hydrogenation.
Hydrogenation: Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide) can selectively reduce the alkene to an alkane. youtube.com Under controlled conditions (e.g., specific catalysts like Lindlar's catalyst or controlled stoichiometry of H₂), the double bond can be reduced without affecting the halogen substituents.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for introducing various functional groups via ring-opening reactions.
Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.
The following table summarizes these potential transformations.
| Transformation | Typical Reagents | Product Functional Group | Stereochemistry |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Alkane | Syn addition |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | N/A for this substrate |
| Syn-Dihydroxylation | OsO₄, NMO | Diol | Syn addition |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Diol | Anti addition |
Future Research Directions and Emerging Paradigms for 1 Bromo 4 3 Chloroprop 1 En 2 Yl Benzene
Innovations in Sustainable Synthesis of the Compound and its Derivatives
Future research into the synthesis of 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. nih.gov A significant area of innovation lies in the adoption of biocatalytic methods for halogenation. Flavin-dependent halogenases (FDHs) have demonstrated remarkable site-selectivity in the halogenation of aromatic compounds under mild, aqueous conditions, offering a greener alternative to traditional methods that often rely on hazardous reagents. nih.govmdpi.comchemrxiv.org Future studies could focus on engineering FDHs to selectively introduce the bromine atom onto a suitable precursor, thereby minimizing waste and improving safety.
| Sustainable Synthesis Approach | Potential Application | Key Advantages |
| Biocatalysis (Flavin-dependent halogenases) | Selective bromination of the aromatic ring | High selectivity, mild reaction conditions, reduced waste. nih.govmdpi.com |
| Green Solvents (e.g., PEG) | Synthesis of the vinylbenzene backbone | Recyclable solvent system, potential for catalyst reuse. rsc.org |
| One-pot Synthesis | Condensation of multiple steps in the synthesis | Reduced solvent usage, improved time and energy efficiency. |
Advancements in Catalytic Transformations of the Halogen and Alkenyl Moieties
The presence of three distinct reactive sites—the aryl bromide, the vinyl chloride, and the alkene—in this compound presents a rich playground for catalytic transformations. A key challenge and area of future research will be the development of highly selective catalytic systems that can differentiate between these functionalities.
Site-selective cross-coupling reactions of polyhalogenated arenes are a rapidly advancing field. nih.govnih.gov Future work could focus on developing palladium or nickel-based catalysts with tailored ligand systems that can selectively activate the C-Br bond over the C-Cl bond, or vice-versa, allowing for the sequential introduction of different substituents. thieme-connect.comresearchgate.net This would enable the synthesis of a diverse library of derivatives from a single starting material.
Furthermore, the alkenyl moiety is ripe for functionalization. Palladium-catalyzed C(alkenyl)–H activation is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgmdpi.com Research in this area could lead to methods for the direct arylation, alkenylation, or alkylation of the vinyl group, providing access to complex molecular architectures.
| Catalytic Transformation | Target Moiety | Potential Outcome |
| Site-selective Suzuki or Stille coupling | Aryl bromide or Vinyl chloride | Sequential functionalization of the halogenated positions. nih.govnih.gov |
| Palladium-catalyzed C-H activation | Alkenyl group | Direct introduction of new substituents on the double bond. nih.govrsc.org |
| Heck or Sonogashira coupling | Aryl bromide | Formation of new carbon-carbon bonds at the aromatic ring. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for integration with modern technologies like flow chemistry and automated synthesis. Halogenation reactions, which can be highly exothermic and require precise control, are often safer and more efficient when performed in continuous flow reactors. softecks.inrsc.orgrsc.orgresearchgate.netvapourtec.com Future research could involve the development of a continuous flow process for the synthesis of the target compound, allowing for enhanced safety, better temperature control, and easier scalability.
Automated synthesis platforms can significantly accelerate the discovery of new derivatives and the optimization of reaction conditions. merckmillipore.commetoree.commit.edunih.gov By combining robotic liquid handling with online analysis, these systems can perform a large number of experiments in a short amount of time. Such platforms could be employed to rapidly screen different catalysts, ligands, and reaction conditions for the selective functionalization of this compound, thereby speeding up the development of new materials and functional molecules.
| Technology | Application in Research | Anticipated Benefits |
| Flow Chemistry | Synthesis of the parent compound and its derivatives | Improved safety, enhanced heat and mass transfer, scalability. softecks.inrsc.org |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions | Accelerated optimization, rapid discovery of new derivatives. merckmillipore.commit.edu |
| In-line Analytics (e.g., HPLC, MS) | Real-time monitoring of flow reactions | Precise process control, improved yield and purity. |
New Computational Insights and Predictive Modeling for Reactivity and Properties
Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of the molecule and predict the relative reactivity of its different functional groups. iciq.orgresearchgate.netnih.gov Such studies could provide valuable insights into the regioselectivity of various reactions, helping to rationalize experimental observations and guide the design of new synthetic strategies.
For instance, computational modeling can be used to predict the energy barriers for the oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond, aiding in the development of site-selective cross-coupling reactions. nih.gov Similarly, the mechanism of C(alkenyl)–H activation could be investigated to understand the factors that control its regioselectivity. Beyond reactivity, computational methods can also be used to predict the physical and electronic properties of polymers and other materials derived from this compound, thereby accelerating the discovery of new materials with desired functionalities.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms and selectivity | Prediction of the most favorable reaction pathways. iciq.org |
| Molecular Dynamics (MD) | Conformations and dynamics of derived polymers | Understanding of structure-property relationships in new materials. |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of material properties | Rational design of materials with targeted characteristics. |
Exploration of Novel Material Science Applications (excluding biological applications)
The unique combination of a polymerizable vinyl group and functionalizable halogen atoms makes this compound an attractive monomer for the synthesis of novel functional polymers. wikipedia.org The vinyl group can undergo polymerization, potentially initiated by radical, cationic, or other methods, to form a polystyrene-like backbone. acs.orggoogle.com The pendant bromo- and chloro-substituents would then be available for post-polymerization modification, allowing for the creation of a wide range of functional materials.
For example, the halogen atoms could serve as handles for grafting other polymer chains, creating complex branched or bottlebrush architectures. They could also be converted into other functional groups to tune the polymer's solubility, thermal stability, or optical properties. Such functionalized polymers could find applications in areas like organic electronics, specialty coatings, and advanced composites. britannica.comresearchgate.net The ability to precisely control the chemical composition and architecture of these polymers opens up exciting possibilities for the creation of new materials with tailored properties.
| Potential Material Application | Role of this compound | Key Features and Potential Advantages |
| Functional Polymers | Monomer with sites for post-polymerization modification | Tunable properties, potential for creating complex architectures. wikipedia.orgresearchgate.net |
| Organic Electronics | Precursor for conjugated polymers via cross-coupling | Potential for new semiconducting or light-emitting materials. |
| Specialty Coatings | Polymer backbone with tunable surface properties | Enhanced adhesion, chemical resistance, or hydrophobicity. |
Q & A
Q. Table 1: Comparative Reactivity of Halogenated Analogs
| Compound | Reactivity (k, s⁻¹) | Major Product |
|---|---|---|
| 1-Bromo-4-(3-Cl-propenyl)benzene | 0.45 | 4-Bromostyrene |
| 1-Bromo-4-(3-F-propenyl)benzene | 0.32 | 4-Bromofluorobenzene |
| 1-Bromo-4-(3-I-propenyl)benzene | 0.12 | 4-Bromoiobenzene |
| Data derived from competition experiments in EtOH/KOH . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
